2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps. One common method includes the reaction of 3-nitrobenzoyl chloride with 2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents like ethanol and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease progression. The oxadiazole ring and nitro group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,2,4-oxadiazol-2-yl)benzoate
- 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzoate
Uniqueness
What sets 2-(3-Nitrophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate apart from similar compounds is its specific combination of functional groups and structural features. The presence of both the nitro group and the oxadiazole ring provides unique reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H15N3O6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C23H15N3O6/c27-20(18-7-4-8-19(13-18)26(29)30)14-31-23(28)17-11-9-16(10-12-17)22-25-24-21(32-22)15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
LYGQAELDMBRVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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